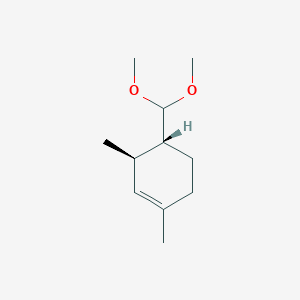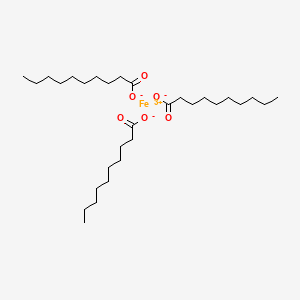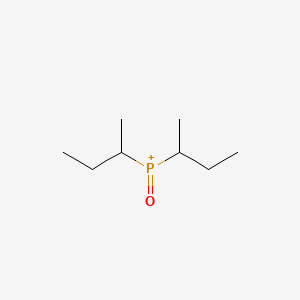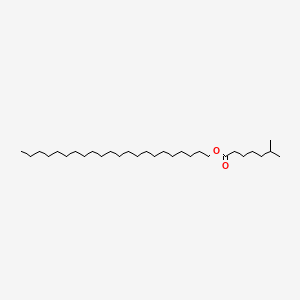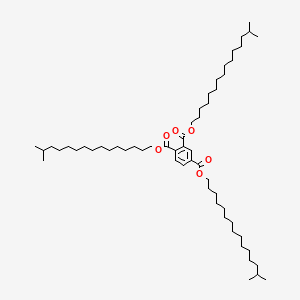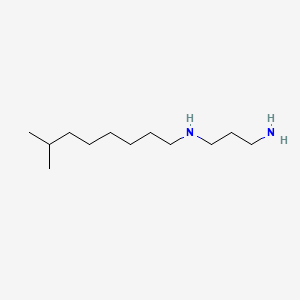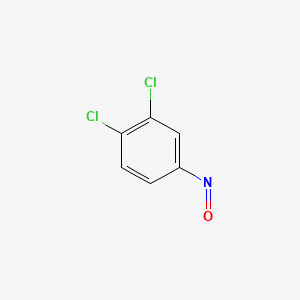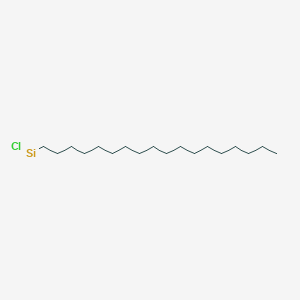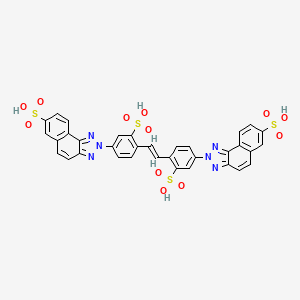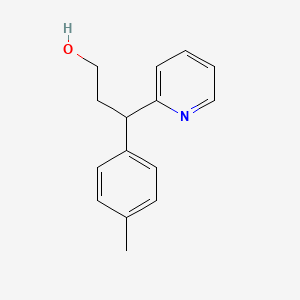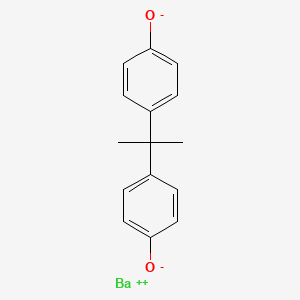
Barium(2+) 4,4'-isopropylidenebisphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+) 4,4’-isopropylidenebisphenolate: is a chemical compound with the molecular formula C15H14BaO2 This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of barium hydroxide with 4,4’-isopropylidenebisphenol in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ba(OH)2+C15H14O2→Ba(C15H14O2)2+2H2O
Industrial Production Methods: In industrial settings, the production of Barium(2+) 4,4’-isopropylidenebisphenolate may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Barium(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized bisphenol derivatives, while reduction may produce barium salts of reduced bisphenol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium(2+) 4,4’-isopropylidenebisphenolate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential applications in drug delivery systems and as a component in biomedical devices. Its interaction with biological molecules and cells is of particular interest to researchers.
Industry: In industrial applications, Barium(2+) 4,4’-isopropylidenebisphenolate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of Barium(2+) 4,4’-isopropylidenebisphenolate involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Barium(2+) 4,4’-dihydroxybiphenylate
- Barium(2+) 4,4’-dihydroxybenzophenone
- Barium(2+) 4,4’-dihydroxybenzylidene
Uniqueness: Barium(2+) 4,4’-isopropylidenebisphenolate is unique due to its specific structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
94006-29-8 |
|---|---|
Molekularformel |
C15H14BaO2 |
Molekulargewicht |
363.60 g/mol |
IUPAC-Name |
barium(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H16O2.Ba/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2 |
InChI-Schlüssel |
BEJJHZGDNWWKHM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


